1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
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Overview
Description
1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a chemical compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine typically involves the reaction of 4-methylphenylhydrazine with cyclopentanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazole derivative. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above, but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as:
1-phenyl-1H-pyrazole-3-amine: Lacks the cyclopentane ring and has different biological activities.
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
5-amino-3-(4-methylphenyl)-1-phenylpyrazole: Another pyrazole derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1554401-08-9 |
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Molecular Formula |
C13H15N3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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